REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5](C)=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:7]([O-:9])=[O:8])([O-:3])=[O:2].[OH-].[K+]>O1CCCC1>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:7]([OH:9])=[O:8])([O-:3])=[O:2] |f:1.2|
|
Name
|
3-nitro-4-methoxy-methylbenzoate
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=C(C(=O)[O-])C=CC1OC)C
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 12 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
after which the resulting solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with 2×100 ml of ethyl ether
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in 200 ml of water
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with 200 ml water
|
Type
|
CUSTOM
|
Details
|
dried overnight in vacuo at 30° C
|
Duration
|
8 (± 8) h
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |